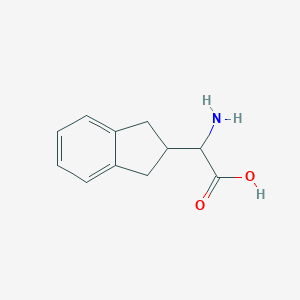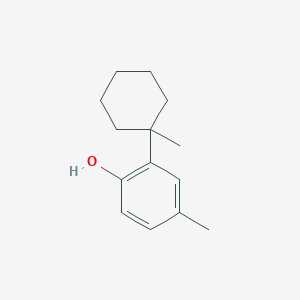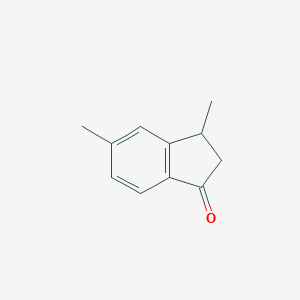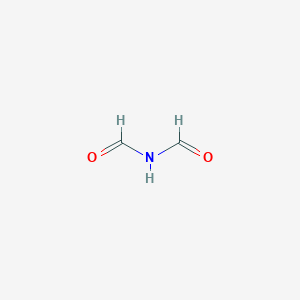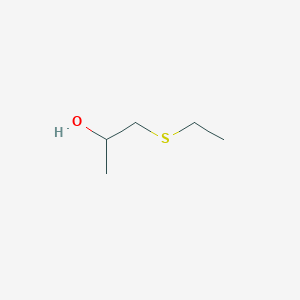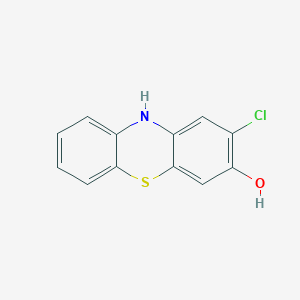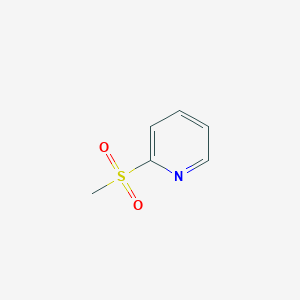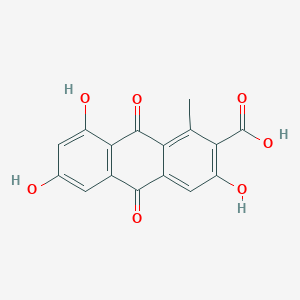
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, also known as DHPR, is a chemical compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and organic solvents. DHPR has been widely studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate exerts its biological effects by regulating the activity of various enzymes and signaling pathways in the body. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also inhibits the activity of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate is also relatively inexpensive compared to other research compounds. However, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also has the potential to be used as a tool for the discovery of new drugs and the development of new therapeutic strategies.
Synthesemethoden
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be synthesized using several methods, including the reaction of pteridine with ethyl acetoacetate in the presence of a base, the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate, and the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl acetoacetate. The yield of Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17445-70-4 |
|---|---|
Produktname |
Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
Molekularformel |
C11H16N4O4 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4/c1-4-19-9(16)7-6-8(13-5-12-7)15-11(3,18)10(2,17)14-6/h5,14,17-18H,4H2,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
ILOJRUMXJIASJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
Kanonische SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O |
Synonyme |
5,6,7,8-Tetrahydro-6,7-dihydroxy-6,7-dimethyl-4-pteridinecarboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)


